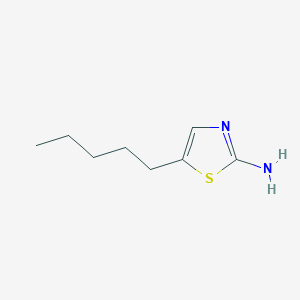

2-Amino-5-pentylthiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14N2S |

|---|---|

Molecular Weight |

170.28 g/mol |

IUPAC Name |

5-pentyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C8H14N2S/c1-2-3-4-5-7-6-10-8(9)11-7/h6H,2-5H2,1H3,(H2,9,10) |

InChI Key |

AYNGEGJQFSDMCG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CN=C(S1)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 5 Pentylthiazole and Its Derivatives

Classical Approaches to 2-Aminothiazole (B372263) Core Synthesis

The foundational methods for constructing the 2-aminothiazole scaffold have been refined over many years and remain highly relevant in contemporary organic synthesis. These approaches typically involve the condensation of two key building blocks to form the heterocyclic ring.

Hantzsch Thiazole (B1198619) Synthesis and its Variants Applicable to 5-Substituted Derivatives

The Hantzsch thiazole synthesis, first reported in the late 19th century, is a versatile and widely employed method for the preparation of thiazole derivatives. researchgate.net The classical Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. For the synthesis of 2-aminothiazoles, thiourea (B124793) is used as the thioamide component.

To synthesize 2-amino-5-pentylthiazole via this method, the key starting materials would be thiourea and an appropriate α-haloketone, specifically a 1-halo-3-heptanone (e.g., 1-bromo-3-heptanone or 1-chloro-3-heptanone). The reaction mechanism commences with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization where one of the amino groups of the thiourea attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring.

The general reaction conditions for the Hantzsch synthesis can vary, with solvents such as ethanol (B145695) or dimethylformamide being commonly used. derpharmachemica.com The reaction can be carried out at room temperature or with heating to facilitate cyclization. rsc.org Modern variations of this classical method include the use of microwave irradiation to accelerate the reaction and improve yields. nih.gov

A summary of representative Hantzsch syntheses for 2-amino-5-alkylthiazoles is presented in the table below.

| α-Haloketone Precursor | Thioamide | Product | Reference |

| 1-Bromo-3-heptanone | Thiourea | This compound | [Hypothetical] |

| Ethyl 4-bromo-3-oxopentanoate | Thiourea | Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate | nih.gov |

| 2-Bromoacetophenones | Substituted Thioureas | Various 2-amino-4-arylthiazoles | rsc.org |

Reactions of Thiourea with α-Halo Carbonyl Compounds for 2,5-Disubstituted Thiazoles

The reaction of thiourea with α-halo carbonyl compounds is the cornerstone of the Hantzsch synthesis for 2-aminothiazoles. To achieve a 2,5-disubstituted pattern, the choice of the α-halo carbonyl compound is critical. For the synthesis of this compound, the α-halo carbonyl must contain the pentyl group adjacent to the halogenated carbon. As mentioned previously, 1-halo-3-heptanone is the ideal precursor.

The versatility of this reaction allows for the synthesis of a wide array of 2-aminothiazoles with diverse substituents at the 4 and 5 positions, depending on the structure of the starting α-haloketone. mdpi.com For instance, the reaction of thiourea with 3-bromo-2-pentanone would yield 2-amino-4-methyl-5-ethylthiazole. This highlights the regioselectivity of the Hantzsch synthesis in determining the substitution pattern of the final product.

Cyclization Reactions Involving Thiourea Derivatives and Relevant Precursors

Beyond the direct reaction with α-haloketones, other cyclization strategies involving thiourea and its derivatives have been developed. One such approach involves the reaction of thiourea with propargyl bromides under microwave irradiation, which provides a rapid and efficient synthesis of 2-aminothiazoles. While this method typically yields 4-substituted-2-aminothiazoles, modifications to the propargyl bromide substrate could potentially lead to 5-substituted derivatives.

Another strategy involves the reaction of enamines with sulfur and cyanamide. While not directly employing thiourea, this method leads to the formation of the 2-aminothiazole core and demonstrates the breadth of cyclization strategies available for the synthesis of this important heterocyclic motif.

Advanced Synthetic Strategies for this compound Analogues

Functionalization of the Thiazole Ring at the C-5 Position

The C-5 position of the 2-aminothiazole ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups. This reactivity can be exploited to introduce a pentyl group or a precursor that can be subsequently converted to a pentyl group.

A powerful two-step strategy for the functionalization of the C-5 position involves an initial halogenation followed by a nucleophilic substitution reaction. 2-Aminothiazole can be readily halogenated at the 5-position using various halogenating agents. For example, bromination can be achieved using bromine in acetic acid or N-bromosuccinimide (NBS). mdpi.com

Once the 2-amino-5-halothiazole is obtained, the halide can be displaced by a suitable nucleophile. To introduce a pentyl group, a Grignard reagent such as pentylmagnesium bromide could be employed in a cross-coupling reaction, often catalyzed by a palladium or nickel catalyst. This approach provides an alternative route to this compound.

A hypothetical reaction scheme is presented below:

Halogenation: 2-Aminothiazole is treated with a brominating agent (e.g., Br₂) to yield 2-amino-5-bromothiazole.

Cross-Coupling: The resulting 2-amino-5-bromothiazole is reacted with pentylmagnesium bromide in the presence of a suitable catalyst (e.g., Pd(PPh₃)₄) to afford this compound.

This method offers flexibility as a variety of alkyl groups can be introduced in the second step by simply changing the Grignard reagent.

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Product |

| 2-Aminothiazole | Br₂/CH₃COOH | 2-Amino-5-bromothiazole | Pentylmagnesium bromide, Pd catalyst | This compound |

| 2-Aminothiazole | NBS | 2-Amino-5-bromothiazole | n-Butyllithium, then pentyl bromide | This compound |

Regioselective Introduction of the Pentyl Moiety

The primary and most established method for the regioselective synthesis of 2-amino-5-substituted thiazoles, including this compound, is the Hantzsch thiazole synthesis. chemhelpasap.comderpharmachemica.com This reaction is a cornerstone in heterocyclic chemistry, providing a direct route to the thiazole core. The regioselectivity, which ensures the pentyl group is specifically located at the 5-position of the thiazole ring, is dictated by the choice of starting materials and the reaction mechanism.

The synthesis involves the condensation of an α-haloketone with a thiourea. To introduce a pentyl group at the C5 position, the required α-haloketone is 1-halo-2-heptanone (e.g., 1-bromo-2-heptanone or 1-chloro-2-heptanone). The reaction mechanism proceeds through two key steps:

S-Alkylation : The sulfur atom of thiourea, acting as a nucleophile, attacks the α-carbon of 1-halo-2-heptanone, displacing the halide ion to form an S-alkylated isothiourea intermediate.

Intramolecular Cyclization and Dehydration : The terminal amino group of the isothiourea intermediate then performs a nucleophilic attack on the ketone's carbonyl carbon. This is followed by a dehydration step, leading to the formation of the aromatic 2-aminothiazole ring. chemhelpasap.comyoutube.com

This mechanistic pathway inherently directs the alkyl chain of the ketone (the pentyl group attached to the carbonyl) to the 5-position of the resulting thiazole ring, while the carbon that bore the halogen becomes C4. The thiourea provides the N3, C2, and S1 atoms of the ring. This high degree of regioselectivity makes the Hantzsch synthesis a reliable method for preparing specifically substituted 2-aminothiazoles. derpharmachemica.com

Derivatization at the 2-Amino Group

The 2-amino group of the thiazole ring is a versatile functional handle that allows for a wide range of structural modifications to produce various derivatives.

N-Acylation: The exocyclic amino group of 2-aminothiazoles can be readily acylated to form the corresponding amides. This transformation is typically achieved by reacting the 2-aminothiazole with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated acid. mdpi.commdpi.com For instance, reacting this compound with acetyl chloride would yield N-(5-pentylthiazol-2-yl)acetamide. Alternatively, carboxylic acids can be coupled directly with the amino group using carbodiimide (B86325) coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). mdpi.com These N-acylated derivatives have been explored for various applications in medicinal chemistry. mdpi.comnih.gov

N-Alkylation: N-alkylation of 2-aminothiazoles is more complex due to the presence of two potential nucleophilic nitrogen atoms: the exocyclic amino group (N-2) and the endocyclic ring nitrogen (N-3). Alkylation can lead to a mixture of products. In the absence of a strong base, alkylation often occurs on the ring nitrogen, yielding 2-imino-3-alkylthiazoline derivatives. acs.org To achieve selective alkylation on the exocyclic amino group, specific reaction conditions are required. The use of a strong base, such as lithium amide, can deprotonate the amino group, increasing its nucleophilicity and favoring the formation of N,N-disubstituted-2-aminothiazoles. acs.org Reaction conditions can be tailored using different bases and solvents, such as potassium carbonate in DMF, to control the alkylation site. researchgate.net

Schiff Bases: The primary amino group at the C2 position readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or azomethines (-N=CH-). medmedchem.comnih.gov This reaction is typically carried out by refluxing the 2-aminothiazole with the desired carbonyl compound in a suitable solvent, such as ethanol. mdpi.com The formation of the C=N double bond extends the conjugation of the system and provides a scaffold for creating diverse molecular architectures. medmedchem.com Schiff bases derived from 2-aminothiazoles are a significant class of compounds investigated for their wide-ranging biological activities. uomustansiriyah.edu.iqresearchgate.net

Semicarbazones and Related Derivatives: While a semicarbazone is technically a derivative formed from a ketone or aldehyde and semicarbazide, the 2-amino group can be derivatized to form related structures like ureas and thioureas. wikipedia.org For example, reaction with an isocyanate (R-N=C=O) or an isothiocyanate (R-N=C=S) would lead to the formation of N-substituted urea (B33335) or thiourea derivatives, respectively. These reactions provide another avenue for modifying the properties of the parent 2-aminothiazole molecule.

Multi-component Reactions for Direct Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency, atom economy, and reduced waste. mdpi.com The classical Hantzsch synthesis can be considered a two-component reaction, but modern variations have adapted it into a one-pot, three-component process.

In these MCRs, a ketone (e.g., 2-heptanone), a thiourea, and a halogenating agent are combined directly. Instead of starting with a pre-synthesized α-haloketone, the halogenation occurs in situ. Common halogenating agents for this purpose include N-bromosuccinimide (NBS), iodine, or trichloroisocyanuric acid (TCCA). mdpi.comrsc.org For example, a mixture of 2-heptanone (B89624), thiourea, and iodine can be refluxed in ethanol to directly yield this compound. mdpi.com

These one-pot procedures are often catalyzed to improve efficiency and yield. Catalysts such as silica-supported tungstosilicic acid or novel magnetic nanocatalysts have been employed to facilitate the reaction under milder or more environmentally benign conditions. mdpi.comrsc.org Such approaches streamline the synthetic process, avoiding the isolation of the often lachrymatory and unstable α-haloketone intermediate. mdpi.com

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Solvent Effects and Temperature Optimization

The efficiency and yield of the Hantzsch synthesis of 2-aminothiazoles are highly dependent on reaction conditions, particularly the choice of solvent and temperature. Optimizing these parameters is crucial for maximizing product formation and minimizing reaction time.

Solvent Effects: Various solvents have been investigated for the synthesis of 2-aminothiazoles. Ethanol is a commonly used solvent, often providing good yields under reflux conditions. mdpi.com Methanol (B129727) has also been shown to be effective, particularly in microwave-assisted syntheses. nih.gov Studies comparing different solvents have shown that polar protic solvents generally facilitate the reaction. For instance, in one study optimizing a multi-component synthesis, ethanol was found to be the most suitable solvent compared to options like methanol, THF, chloroform, and acetonitrile, providing the highest yield. rsc.org In some cases, aqueous solvent systems (e.g., ethanol/water) are employed, aligning with green chemistry principles. mdpi.com Solvent-free, or "neat," conditions have also been successfully applied, often in conjunction with grinding or microwave irradiation, which can lead to shorter reaction times and simplified work-up procedures. researchgate.netresearchgate.net

Temperature Optimization: Temperature plays a critical role in reaction kinetics. Traditionally, Hantzsch syntheses are conducted at elevated temperatures, typically the reflux temperature of the chosen solvent, to ensure a reasonable reaction rate. chemhelpasap.com However, recent advancements have focused on energy-efficient methods.

Microwave irradiation has emerged as a powerful tool for temperature optimization. medmedchem.comresearchgate.net It provides rapid and uniform heating, often leading to a dramatic reduction in reaction time from hours to minutes and an increase in yield. nih.gov For example, a microwave-assisted Hantzsch reaction in methanol at 90°C was completed in 30 minutes with a 95% yield, whereas conventional heating in ethanol required a longer time for a lower yield. nih.gov

Ultrasonic irradiation is another non-conventional energy source that can promote the reaction, often at room temperature, providing a greener alternative to conventional heating. mdpi.com The optimal temperature is therefore highly method-dependent, ranging from room temperature for mechanically assisted or sonicated reactions to temperatures exceeding 100°C in microwave reactors.

The following table summarizes findings from various studies on the synthesis of 2-aminothiazole derivatives, illustrating the impact of different conditions.

| Catalyst/Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Ca/4-MePy-IL@ZY-Fe3O4 | Ethanol | 80 | 25 min | 96 | rsc.org |

| SiW.SiO2 / Conventional | Ethanol/Water | 65 | 2-3.5 h | 79-90 | mdpi.com |

| SiW.SiO2 / Ultrasonic | Ethanol/Water | Room Temp. | 1.5-2 h | 80-92 | mdpi.com |

| Microwave-assisted | Methanol | 90 | 30 min | 95 | nih.gov |

| Microwave-assisted | Ethanol | 90-120 | 30 min | 85 | nih.gov |

| Solvent-free / Grinding | None | Room Temp. | 5-10 min | 90-96 | researchgate.net |

Catalytic Approaches in Synthesis

Catalytic methods for the synthesis of this compound and its derivatives primarily focus on enhancing the efficiency and selectivity of the classical Hantzsch thiazole synthesis. The Hantzsch synthesis is a well-established method for the formation of thiazole rings, which involves the condensation of an α-haloketone with a thioamide or thiourea. In the case of this compound, the key precursors are 1-halo-2-heptanone and thiourea.

The synthesis of the requisite α-haloketone, 1-halo-2-heptanone (typically 1-bromo-2-heptanone), is the initial step. This can be achieved through the acid-catalyzed α-halogenation of 2-heptanone. The reaction proceeds via an enol intermediate, which then reacts with a halogenating agent such as bromine (Br₂) in a suitable solvent like acetic acid masterorganicchemistry.comlibretexts.org.

Heterogeneous Catalysts:

Solid acid catalysts have demonstrated significant utility in promoting the Hantzsch synthesis. These catalysts offer advantages such as ease of separation from the reaction mixture, potential for recyclability, and reduced environmental impact compared to homogeneous catalysts.

One notable example is the use of **silica-supported tungstosilisic acid (TSTA/SiO₂) **. This catalyst has been effectively used in the one-pot, three-component synthesis of Hantzsch thiazole derivatives. Although not specifically documented for the 5-pentyl derivative, the methodology is applicable. The reaction involves the condensation of a ketone, a halogenating agent, and thiourea in the presence of the solid acid catalyst, often under conventional heating or ultrasonic irradiation asianpubs.org.

Another effective solid acid catalyst is Nafion-H , a perfluorinated resin-supported sulfonic acid. It has been successfully used to catalyze the synthesis of 2-aminothiazoles in a polyethylene (B3416737) glycol (PEG)-water solvent system, which aligns with green chemistry principles scielo.br.

Homogeneous Catalysts:

While heterogeneous catalysts are often preferred for their ease of handling, certain homogeneous catalysts have also been employed. For instance, FeCl₃ has been used to catalyze the tandem reaction of 2-iodoanilines with isothiocyanates in water to produce 2-aminobenzothiazoles, showcasing the potential of iron catalysis in thiazole synthesis rsc.org. While this is for a fused thiazole system, it highlights the exploration of transition metal catalysts.

Organocatalysis:

Organocatalysis has emerged as a powerful tool in organic synthesis. In the context of preparing the α-haloketone precursor, organocatalysts like C₂-symmetric diphenylpyrrolidine and imidazolidine (B613845) have been used for the enantioselective α-bromination of aldehydes and ketones, respectively rsc.orgnih.gov. This approach could be adapted to produce chiral α-haloketones for the synthesis of enantiomerically enriched 2-aminothiazole derivatives.

Table 1: Comparison of Catalytic Methods for 2-Aminothiazole Synthesis

| Catalyst Type | Specific Catalyst Example | Reaction Conditions | Advantages |

| Heterogeneous | Silica-supported tungstosilisic acid | Conventional heating or ultrasonic irradiation | Reusable, easy separation, environmentally benign asianpubs.org |

| Heterogeneous | Nafion-H | PEG-water solvent system | Recyclable, green solvent system, high efficiency scielo.br |

| Homogeneous | FeCl₃ | Water | Environmentally benign solvent, efficient rsc.org |

| Organocatalyst | Diphenylpyrrolidine | - | Enantioselective synthesis of precursors rsc.org |

Green Chemistry Principles in this compound Preparation

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of the manufacturing process. This involves the use of safer solvents, energy-efficient reaction conditions, and catalysts that can be easily recovered and reused.

Microwave-Assisted Synthesis:

Microwave irradiation has become a popular technique in green organic synthesis due to its ability to significantly reduce reaction times and improve yields. The synthesis of 2-aminothiazole derivatives has been successfully achieved using microwave-assisted methods scielo.brrjpbcs.comjusst.orgmdpi.comresearchgate.net.

In a typical microwave-assisted synthesis of a 2-amino-4-alkylthiazole, a substituted ketone, thiourea, and an iodine source (as a catalyst and in-situ halogenating agent) are subjected to microwave irradiation jusst.org. This one-pot approach avoids the pre-synthesis and isolation of the lachrymatory α-haloketone. For the synthesis of this compound, 2-heptanone would be the starting ketone. The reaction is often carried out under solvent-free conditions or in a minimal amount of a high-boiling, polar solvent.

Solvent Selection and Alternative Reaction Media:

The choice of solvent is a critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. Consequently, there is a growing interest in using more environmentally benign alternatives.

Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal medium for green synthesis. The use of water as a solvent has been reported for the synthesis of 2-aminobenzothiazoles catalyzed by FeCl₃ rsc.org.

Polyethylene Glycol (PEG): PEG and its aqueous solutions are considered green reaction media due to their low toxicity, biodegradability, and recyclability. The use of a PEG-water system with a Nafion-H catalyst for 2-aminothiazole synthesis is a prime example of a green synthetic protocol scielo.br.

Solvent-Free Conditions: Conducting reactions without a solvent is highly desirable from a green chemistry perspective. Microwave-assisted synthesis of 2-aminothiazoles can often be performed under solvent-free conditions, where the reactants are ground together, sometimes with a solid-supported catalyst, and then irradiated rjpbcs.com.

Atom Economy and One-Pot Syntheses:

One-pot, multi-component reactions are highly atom-economical as they combine several synthetic steps without isolating intermediates, thereby reducing waste and saving time and resources. The synthesis of Hantzsch thiazole derivatives using a ketone, a halogenating agent, and thiourea in a single pot is an example of such an approach asianpubs.org.

Table 2: Green Chemistry Approaches to 2-Aminothiazole Synthesis

| Green Chemistry Principle | Approach | Specific Example | Advantages |

| Energy Efficiency | Microwave-assisted synthesis | Reaction of a ketone, thiourea, and iodine under microwave irradiation | Reduced reaction times, higher yields, often solvent-free rjpbcs.comjusst.org |

| Safer Solvents | Use of water | FeCl₃-catalyzed synthesis of 2-aminobenzothiazoles | Non-toxic, non-flammable, readily available rsc.org |

| Safer Solvents | Use of PEG-water | Nafion-H catalyzed synthesis of 2-aminothiazoles | Low toxicity, biodegradable, recyclable solvent system scielo.br |

| Waste Prevention | One-pot synthesis | Three-component reaction of a ketone, halogenating agent, and thiourea | Reduced waste, time and resource efficient asianpubs.org |

Structure Activity Relationship Sar Studies of 2 Amino 5 Pentylthiazole Derivatives

Influence of the Pentyl Chain on Molecular Interactions

The substituent at the C-5 position of the thiazole (B1198619) ring plays a significant role in modulating the biological activity of 2-aminothiazole (B372263) derivatives. The pentyl group, a five-carbon alkyl chain, imparts a degree of lipophilicity to the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic properties.

Research on various 2-aminothiazole analogues has shown that the length and nature of alkyl chains can have diverse effects on biological efficacy. nih.govmdpi.com For instance, in a series of piperazine-substituted derivatives, a hexyl group was found to enhance antibacterial efficacy, whereas longer alkyl chains like decyl, dodecyl, and hexadecyl groups resulted in weak activity. nih.govmdpi.com This suggests that an optimal alkyl chain length is necessary for potent activity, likely by facilitating favorable hydrophobic interactions with the target protein or by influencing membrane permeability. The pentyl chain in 2-amino-5-pentylthiazole is expected to engage in similar hydrophobic interactions within the binding pockets of target enzymes or receptors.

In studies on other classes of thiazole derivatives, a clear correlation between the size of nonpolar substituents and activity has been observed. Hydrophobic aliphatic chains have been shown to be beneficial for potency in certain contexts. nih.gov The amphiphilic nature of thiazole derivatives, possessing both hydrophobic (lipophilic) and hydrophilic components, is enhanced by the pentyl group, potentially increasing the molecule's ability to diffuse across cellular membranes. globalresearchonline.net

Modifications at the 2-Amino Position and their Impact on Activity

The 2-amino group is a key functional group that is frequently modified to explore and optimize the biological activity of thiazole derivatives. nih.gov This position is a common site for introducing various substituents to alter properties such as hydrogen bonding capacity, basicity, and steric bulk.

Common modifications include:

Acylation: Conversion of the 2-amino group to an amide has been extensively studied. For example, introducing a 3-propanamido group was found to improve antitumor activity more than a 2-acetamido moiety, indicating that the length of the acyl chain is a critical determinant of potency. nih.gov A series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives also showed significant anti-proliferative effects. mdpi.com

Alkylation: The formation of 2-alkylamino derivatives is another strategy to modulate activity. These modifications can influence the molecule's interaction with target proteins, such as farnesyltransferase. nih.gov

Urea (B33335) and Thiourea (B124793) Formation: Reaction of the 2-amino group with isocyanates or isothiocyanates to form urea or thiourea derivatives has yielded compounds with promising antibacterial efficacy, particularly against staphylococcal species. nih.govmdpi.com Halogen-substituted phenyl thioureas have shown notable activity. nih.govmdpi.com

These modifications highlight that the 2-position can accommodate a range of lipophilic substitutions, which can lead to significant changes in biological activity. mdpi.com

| Modification at 2-Amino Position | Substituent Example | Observed Impact on Activity | Reference |

| Acylation (Amide formation) | 3-Propanamido | Improved antitumor activity compared to 2-acetamido. | nih.gov |

| Phenylamide | Good anti-proliferative effects on leukemia cells. | mdpi.com | |

| Urea/Thiourea formation | 3,4-Dichlorophenyl thiourea | Promising antibacterial efficacy against S. aureus. | nih.govmdpi.com |

| Alkylation | N-Alkyl groups | Can modulate enzyme inhibition (e.g., FTase). | nih.gov |

Role of Substituents on the Thiazole Ring in Biological Modulation

SAR studies have revealed that:

Aromatic Substitutions: The introduction of aromatic or heteroaromatic rings at the C-4 position can significantly enhance antitumor activity compared to small alkyl groups like methyl. nih.gov For example, 4,5-fused ring systems, such as in 4,5,6,7-tetrahydrobenzo[d]thiazoles, have demonstrated potent antitumor activities. nih.govresearchgate.net

Alkyl Substitutions: The incorporation of a simple methyl group at the C-4 or C-5 position has been shown to decrease cytotoxic potency in some series of compounds. nih.gov

Acyl Groups: The presence of acyl groups at the C-5 position has been linked to antibacterial activity. nih.gov

Electron-Withdrawing vs. Electron-Donating Groups: In related heterocyclic systems, the electronic nature of substituents on appended aryl rings has a profound effect. Electron-withdrawing groups (e.g., Cl, Br, F) on a benzene (B151609) ring attached to the thiazole core often favor anticancer activity, while electron-donating groups (e.g., Me, OMe) can decrease it. nih.gov

These findings indicate that the thiazole moiety is sensitive to modifications, and careful selection of substituents at both the C-4 and C-5 positions is essential for directing the compound towards a specific biological target and enhancing its potency. mdpi.com

| Position on Thiazole Ring | Substituent Type | Example | Effect on Biological Activity | Reference |

| C-4 | Aromatic | Phenyl | Generally improves antitumor activity over small alkyl groups. | nih.gov |

| C-4 / C-5 | Fused Ring | Butylidene (forming tetrahydrobenzo[d]thiazole) | Potent antitumor activity. | nih.govresearchgate.net |

| C-4 / C-5 | Small Alkyl | Methyl | Decreased cytotoxic potency in some analogues. | nih.gov |

| C-5 | Acyl | Acetate, Acetyl | Conferred antibacterial activity. | nih.gov |

Elucidation of Pharmacophore Features in this compound Analogues

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For the 2-aminothiazole class of compounds, several key features have been identified through extensive SAR studies.

The essential components of the 2-aminothiazole pharmacophore often include:

The Thiazole Ring: This heterocyclic core acts as a central scaffold. Its aromatic nature and the presence of nitrogen and sulfur atoms allow for various non-covalent interactions, including π-π stacking and hydrogen bonding. globalresearchonline.net The thiazole nucleus itself is a fundamental part of clinically approved drugs like Dasatinib. nih.gov

The 2-Amino Group: This group is a critical interaction point, often acting as a hydrogen bond donor. Its basicity allows for potential ionic interactions. As discussed, substituting this group with amides, ureas, or alkyl chains can fine-tune interactions within the active site of a target protein. mdpi.comnih.gov The introduction of an aminothiazole moiety has been shown to result in higher cytotoxic potency compared to thiazole, 2-chlorothiazole, or 2-hydroxythiazole moieties. nih.gov

Substituents at C-4 and C-5: These positions are crucial for establishing selectivity and potency. A bulky, hydrophobic group at the C-5 position, such as the pentyl chain, is important for occupying hydrophobic pockets in the target protein. Aromatic substituents at the C-4 position often enhance activity through additional hydrophobic and electronic interactions. nih.gov

Computational and Theoretical Investigations of 2 Amino 5 Pentylthiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting various molecular properties with a good balance between accuracy and computational cost.

DFT calculations provide a detailed understanding of the electronic structure of 2-Amino-5-pentylthiazole. Key to this analysis are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a theoretical framework for understanding the chemical behavior of this compound.

Table 1: Global Reactivity Descriptors Derived from DFT Calculations

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract shared electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

Note: The values in this table are representative and would be specifically calculated for this compound in a dedicated DFT study.

Analysis of these descriptors for this compound would likely reveal the influence of the amino group (an electron-donating group) and the pentyl group (a weakly electron-donating alkyl group) on the electronic properties of the thiazole (B1198619) ring. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, would further highlight the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), indicating potential sites for chemical reactions.

Geometry optimization is a fundamental application of DFT that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would yield precise information on bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are crucial for understanding the molecule's shape and steric properties.

Following geometry optimization, various energetic parameters can be calculated to assess the molecule's stability.

Table 2: Energetic Parameters from DFT Calculations

| Parameter | Description | Significance |

|---|---|---|

| Total Energy | The sum of the kinetic and potential energies of all particles in the molecule. | Lower total energy indicates higher stability. |

| Heat of Formation | The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. | Indicates the thermodynamic stability of the molecule. |

| Gibbs Free Energy | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Determines the spontaneity of a reaction. |

Note: The values in this table are representative and would be specifically calculated for this compound in a dedicated DFT study.

These calculations would likely show that the thiazole ring is planar, with the amino and pentyl groups adopting specific conformations to minimize steric hindrance. The energetic parameters would provide a quantitative measure of the stability of this compound, which is essential for predicting its behavior in various chemical environments.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or nucleic acid.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target. For this compound, docking studies could be performed against various enzymes or receptors where aminothiazole derivatives have shown activity. The output of a docking simulation is a binding score or binding affinity, which is an estimation of the strength of the interaction.

Table 3: Hypothetical Molecular Docking Results for this compound

| Biological Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | -7.5 | LEU83, GLU81, PHE80 |

| Aurora Kinase A | -8.2 | LYS162, GLU211, ALA213 |

Note: This table presents hypothetical data to illustrate the output of molecular docking studies. The actual binding affinities and interacting residues would be determined from specific docking calculations.

These predicted binding affinities help in prioritizing compounds for further experimental testing. A lower (more negative) binding affinity generally suggests a more stable ligand-receptor complex and potentially higher biological activity.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering deeper insights into the stability of the interaction and the specific molecular interactions involved. An MD simulation calculates the motion of atoms in the system by solving Newton's equations of motion.

For this compound, an MD simulation of its complex with a biological target would reveal:

Stability of the Binding Pose: Whether the orientation predicted by docking is maintained over time.

Key Molecular Interactions: The nature and duration of hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the receptor's amino acid residues.

Conformational Changes: Any changes in the shape of the ligand or the protein upon binding.

Analysis of the MD trajectory can elucidate the crucial interactions that are responsible for the binding affinity. For instance, the amino group of this compound could act as a hydrogen bond donor, while the thiazole ring could engage in pi-stacking or hydrophobic interactions. The pentyl chain would likely occupy a hydrophobic pocket within the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a regression or classification model that relates a set of predictor variables (molecular descriptors) to the response variable (biological activity).

For a series of 2-aminothiazole (B372263) derivatives, a QSAR model could be developed to predict their activity against a particular biological target. The model would be built using a dataset of compounds with known activities. The molecular descriptors used in QSAR can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity indices.

3D descriptors: Molecular shape, surface area, volume.

Physicochemical descriptors: LogP, polarizability, dipole moment.

Table 4: Example of a QSAR Data Table for 2-Aminothiazole Derivatives

| Compound | Biological Activity (IC50, µM) | Molecular Weight | LogP | Topological Polar Surface Area (TPSA) |

|---|---|---|---|---|

| Derivative 1 | 0.5 | 184.27 | 2.1 | 65.2 |

| Derivative 2 | 1.2 | 198.30 | 2.5 | 65.2 |

| This compound | Predicted | 170.29 | 2.3 | 65.2 |

Note: This table is a simplified representation of the data used to build a QSAR model. The biological activity for this compound would be a prediction from the established model.

Once a statistically robust QSAR model is developed and validated, it can be used to:

Predict the biological activity of new, untested compounds like this compound.

Understand the structural features that are important for the desired biological activity.

Guide the design of new, more potent analogues by suggesting modifications that are likely to enhance activity.

Table of Compounds Mentioned

| Compound Name |

|---|

Development of Predictive Models for Biological Activity

Predictive models are crucial for estimating the biological activity of compounds like this compound without the need for extensive and time-consuming laboratory experiments. Quantitative Structure-Activity Relationship (QSAR) modeling is a primary approach used in this context. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. excli.de

For 2-aminothiazole derivatives, various QSAR models have been developed to predict a range of biological activities, including but not limited to, anticancer, antioxidant, and antimicrobial effects. nih.govnih.gov These models are typically built using statistical methods such as Multiple Linear Regression (MLR), which helps in understanding the linear relationship between molecular descriptors and activity. excli.de

The development of a predictive QSAR model for the biological activity of this compound would involve a series of 2-amino-5-alkylthiazole analogs. The biological activity of these compounds would be experimentally determined, and then correlated with various calculated molecular descriptors. The predictive power of such models is rigorously evaluated through internal and external validation techniques to ensure their reliability. acs.org

Molecular docking is another powerful computational tool used to predict the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. researchgate.net This technique helps in elucidating the binding mode and affinity of the compound within the active site of the target, providing insights into its potential mechanism of action. For instance, docking studies on 2-aminothiazole derivatives have been employed to understand their interactions with various enzymes, which can be indicative of their therapeutic potential. researchgate.netasianpubs.org

Identification of Key Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. The identification of key molecular descriptors is fundamental to understanding the structure-activity relationships of this compound and for the development of predictive models. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties.

For 2-aminothiazole derivatives, lipophilicity has been identified as a critical parameter influencing their biological activity and pharmacokinetic profile. nih.gov The lipophilicity of this compound, largely influenced by the pentyl group at the C5 position, can be quantified by descriptors such as the partition coefficient (logP) and the chromatographic parameter RM0. nih.govnih.gov Studies on similar compounds have shown a direct relationship between the structure and the lipophilicity parameters. nih.govnih.gov

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is another critical aspect of computational investigation. Predictive models for ADME properties help in assessing the drug-likeness of a compound early in the discovery process. nih.govnih.gov For this compound, key molecular descriptors influencing its ADME profile would include molecular weight, number of hydrogen bond donors and acceptors, and polar surface area. The majority of 2-aminothiazole derivatives tested in various studies have been found to comply with Lipinski's rule of five, suggesting good potential for oral bioavailability. nih.gov

Electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also significant. mdpi.com These quantum chemical descriptors provide insights into the reactivity and electronic behavior of the molecule, which can be crucial for its interaction with biological targets. mdpi.comresearchgate.net

The table below summarizes some of the key molecular descriptors that would be relevant in the computational and theoretical investigation of this compound.

| Descriptor Category | Key Molecular Descriptors | Significance |

| Hydrophobic | Partition Coefficient (logP), RM0 | Influences lipophilicity, membrane permeability, and binding to hydrophobic pockets of target proteins. nih.govnih.gov |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Determines the electronic aspects of ligand-receptor interactions and chemical reactivity. mdpi.com |

| Steric/Topological | Molecular Weight, Molecular Volume, Shape Indices | Relates to the size and shape of the molecule, affecting its fit into the binding site of a target. |

| ADME-related | Polar Surface Area (PSA), Number of H-bond donors/acceptors | Predicts absorption, distribution, and excretion properties, influencing bioavailability. nih.govnih.gov |

Molecular Mechanisms of Biological Activity for 2 Amino 5 Pentylthiazole Analogues Excluding Clinical Outcomes

Interactions with Enzymatic Systems

The functionality of 2-aminothiazole (B372263) analogues is frequently attributed to their ability to bind to and inhibit enzymes, disrupting pathological processes. This interaction is often characterized by high specificity and potency, making these compounds valuable subjects of study in drug discovery.

Kinase and Phosphatase Inhibition Mechanisms

The 2-aminothiazole moiety serves as an effective template for the design of potent protein kinase inhibitors. nih.govresearchgate.net These compounds typically function as ATP-competitive inhibitors, binding to the ATP pocket of kinases. acs.orgmdpi.com Molecular modeling and crystallographic studies reveal that the 2-amino group and the thiazole (B1198619) nitrogen atom are crucial for this interaction, as they form key hydrogen bonds with the hinge region of the kinase active site. nih.gov

A prominent example is the multi-kinase inhibitor Dasatinib, which contains a 2-aminothiazole core. nih.govresearchgate.net It potently inhibits a range of kinases, including the Src family and Bcr-Abl kinase. researchgate.netacs.orgnih.gov The mechanism involves the aminothiazole scaffold interacting with the NH and carbonyl groups of Met319 in the Lck active site, while an attached aniline (B41778) group forms a hydrogen bond with the hydroxyl of Thr316. nih.gov

Furthermore, certain aryl 2-aminothiazoles have been identified as non-ATP-competitive, allosteric inhibitors of protein kinase CK2. nih.govnih.gov These compounds bind to a pocket outside the ATP-binding site, stabilizing an inactive conformation of the enzyme. nih.gov This allosteric modulation provides a high degree of selectivity over other kinases. nih.govnih.gov Analogues have also shown inhibitory activity against Aurora kinases, which are crucial for mitotic regulation. rsc.orgnih.govnih.gov

Table 1: Kinase Inhibition by 2-Aminothiazole Analogues

| Compound/Analogue | Target Kinase(s) | Mechanism of Inhibition | Potency (IC₅₀/Kᵢ) |

|---|---|---|---|

| Dasatinib (BMS-354825) | Pan-Src family, Bcr-Abl | ATP-competitive | hLck IC₅₀ = 0.4 nM. nih.gov |

| Analogue 88 (Dasatinib analogue) | Src family, Bcr-Abl | ATP-competitive | Lck Kᵢ = 130 pM. nih.gov |

| Compound 2 (Aryl 2-aminothiazole) | CK2α | Allosteric, Non-ATP competitive | IC₅₀ = 27.7 µM. nih.gov |

| Compound 4 (Aryl 2-aminothiazole) | CK2α | Allosteric, Non-ATP competitive | IC₅₀ = 3.4 µM. nih.gov |

| SNS-032 | CDK2/cycE | ATP-competitive | IC₅₀ = 48 nM. nih.gov |

Modulation of Monoamine Oxidase and Cholinesterase Activity

Derivatives of the 2-aminothiazole scaffold have been investigated for their ability to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. nih.govresearchgate.net Inhibition of these enzymes is a key strategy in managing conditions like Alzheimer's disease. mdpi.com

Studies have shown that specific 2-aminothiazole derivatives can exhibit potent, low micromolar inhibition of both AChE and BChE. nih.gov For instance, 2-amino-4-(4-bromophenyl)thiazole (B182969) was found to have a Kᵢ value of 0.129 µM against AChE and 0.083 µM against BChE. nih.gov Molecular docking simulations suggest these compounds bind within the active sites of the enzymes, interacting with key residues. nih.gov

While the direct modulation of monoamine oxidase (MAO) by 2-aminothiazole analogues is less extensively documented in the provided search results, the broader class of heterocyclic compounds is known to interact with MAOs. The inhibition of MAO-B is another therapeutic target in neurodegenerative diseases. mdpi.com

Table 2: Cholinesterase Inhibition by 2-Aminothiazole Analogues

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |

|---|---|---|

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 µM. nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 µM. nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 µM. nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 µM. nih.gov |

Impact on Other Relevant Enzyme Pathways (e.g., Bcr-Abl/HDAC)

The 2-aminothiazole scaffold is a core component of inhibitors targeting the Bcr-Abl tyrosine kinase, which is fundamental to the pathology of chronic myelogenous leukemia (CML). rsc.org Dasatinib is a prime example, demonstrating potent inhibition of Bcr-Abl kinase, including many mutated forms that are resistant to other inhibitors. researchgate.netnih.gov The mechanism relies on the scaffold's ability to fit into the ATP-binding site of the Abl kinase domain. nih.govresearchgate.net

In the realm of epigenetics, 2-aminothiazole derivatives have been explored as inhibitors of histone deacetylases (HDACs). nih.govnih.gov HDAC inhibitors work by preventing the removal of acetyl groups from histones, leading to a more open chromatin structure and altered gene expression, which can induce cell cycle arrest and apoptosis in cancer cells. nih.govmdpi.com The mechanism involves the inhibitor binding to the zinc ion within the catalytic domain of the HDAC enzyme, blocking its deacetylase activity. mdpi.com While specific 2-aminothiazole-based HDAC inhibitors are under investigation, the general mechanism for this class of drugs is well-established. nih.govnih.govmdpi.com

Receptor Binding and Signaling Pathway Modulation

Beyond direct enzyme inhibition, 2-aminothiazole analogues can exert their biological effects by interacting with cellular receptors, thereby modulating downstream signaling cascades.

Engagement with G-Protein Coupled Receptors

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors involved in a vast array of physiological processes. mdpi.com Certain 2-aminothiazole-containing compounds have been designed to act as agonists for specific GPCRs. For example, the pentapeptidomimetic agonist 2-aminothiazol-4-yl-LIGRL-NH2 (2-at-LIGRL-NH2) is a specific and potent activator of Protease-Activated Receptor-2 (PAR₂). nih.gov Activation of PAR₂ by such agonists initiates downstream signaling through pathways involving mitogen-activated protein kinase (MAPK) and intracellular calcium mobilization. nih.gov This demonstrates the versatility of the 2-aminothiazole scaffold in interacting not just with intracellular enzymes but also with cell-surface receptors to trigger complex signaling events. nih.gov

Mechanism of Action in Antimicrobial Contexts

The 2-aminothiazole core is present in many compounds with significant antimicrobial properties. ijpsr.comekb.egresearchgate.net Their mechanisms of action against bacteria and fungi are multifaceted and target essential cellular processes.

One primary bacterial target is DNA gyrase (a type II topoisomerase), which is crucial for DNA replication and repair. nih.govacs.orgmdpi.com Analogues containing the 2-aminothiazole moiety have been shown to inhibit DNA gyrase and the related topoisomerase IV enzyme. nih.gov The 2-aminothiazole group is considered essential for this activity, providing a critical acceptor-donor interaction pattern within the ATP-binding site of the GyrB subunit. acs.org This inhibition prevents the necessary supercoiling and uncoiling of bacterial DNA, ultimately halting replication. mdpi.com

Another key mechanism involves the disruption of bacterial cell wall synthesis. tandfonline.comnih.gov Molecular docking studies have identified the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) as a probable target for some 2-aminothiazole derivatives. tandfonline.comnih.gov MurB is an essential enzyme in the cytoplasmic pathway of peptidoglycan biosynthesis. Its inhibition weakens the bacterial cell wall, leading to cell lysis and death. Some derivatives have also been designed as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), another critical enzyme in bacterial fatty acid synthesis. nih.gov

Table 3: Antimicrobial Mechanisms of 2-Aminothiazole Analogues

| Target Enzyme/Process | Organism Type | Mechanism of Action |

|---|---|---|

| DNA Gyrase / Topoisomerase IV | Bacteria | Inhibition of ATP-binding site, preventing DNA replication. nih.govacs.org |

| MurB Enzyme | Bacteria | Inhibition of peptidoglycan biosynthesis, disrupting cell wall synthesis. tandfonline.comnih.gov |

| FabH Enzyme | Bacteria (Mycobacteria) | Inhibition of fatty acid synthesis. nih.gov |

| CYP51 (Lanosterol 14α-demethylase) | Fungi | Inhibition of ergosterol (B1671047) biosynthesis, disrupting fungal cell membrane integrity. tandfonline.comnih.gov |

Anticancer Mechanisms (e.g., antiproliferative effects on specific cancer cell lines, inhibition of molecular targets)

Derivatives of the 2-aminothiazole structure have demonstrated significant antiproliferative effects against a variety of human cancer cell lines. nih.gov This activity stems from their ability to interact with and inhibit key molecular targets involved in cancer cell growth and proliferation.

Research has shown that different 2-aminothiazole analogues exhibit potent and selective inhibitory activity against cell lines from breast, lung, colon, leukemia, melanoma, and prostate cancers. nih.gov For instance, certain N-Acyl-2-aminothiazoles have been identified as potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2)/cyclin E. nih.gov Another study highlighted a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives that showed potent and selective antiproliferative action against human K562 leukemia cells. nih.govmdpi.com

The anticancer mechanism often involves the inhibition of specific protein kinases that are crucial for tumor cell survival and proliferation. For example, some 2-aminobenzothiazole (B30445) analogues act as potent inhibitors of PI3Kβ, a subunit of an enzyme critical in cancer cell growth, leading to repressed growth of prostate cancer cells (PC-3 and DU145). nih.gov Other derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key transducer for angiogenesis, thereby inhibiting the formation of new blood vessels that tumors need to grow. nih.gov

The antiproliferative efficacy is often dependent on the specific chemical modifications to the core 2-aminothiazole structure. Studies have shown that adding certain functional groups can enhance cytotoxicity. For example, N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide (BF1) showed toxicity towards tumor cell lines, which was further enhanced when complexed with polymeric nanoscale carriers for improved delivery. cytgen.com Similarly, modifications on 2-amino, 5-nitrothiazole (B1205993) have been shown to inhibit the growth and migration of the MDA-MB-231 breast cancer cell line. cttjournal.com

The following table summarizes the antiproliferative activity of various 2-aminothiazole analogues against different cancer cell lines.

| Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2,4-disubstituted thiazole amides | HT29 (Colon) | 0.63 µM | nih.gov |

| 2,4-disubstituted thiazole amides | HeLa (Cervical) | 6.05 µM | nih.gov |

| 2-amino-4-phenylthiazole derivatives | HT29 (Colon) | 2.01 µM | nih.gov |

| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamides | HeLa (Cervical) | 1.6 ± 0.8 µM | nih.gov |

| 2-amino-thiazole-5-carboxylic acid phenylamides | K563 (Leukemia) | 16.3 µM | nih.govmdpi.com |

| 2-aminobenzothiazole analogue (Compound 53) | PC-3 (Prostate) | 0.35 µM | nih.gov |

| 2-aminobenzothiazole analogue (Compound 53) | DU145 (Prostate) | 0.62 µM | nih.gov |

| Amino acid conjugate of aminothiazole (Compound S3c) | A2780 (Ovarian) | 15.57 µM | nih.gov |

| Amino acid conjugate of aminothiazole (Compound S3c) | A2780CISR (Cisplatin-Resistant Ovarian) | 11.52 µM | nih.gov |

Antioxidant Activity and Radical Scavenging Mechanisms

Several analogues of 2-aminothiazole have demonstrated significant antioxidant properties. Their mechanism of action is primarily based on their ability to act as free radical scavengers, which neutralizes harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govresearchgate.net

The antioxidant capacity of these compounds is evaluated using various standard assays. A series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives showed promising results in scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl (•OH), nitric oxide (NO), and superoxide (B77818) (O₂⁻) radicals. nih.govnih.gov The radical scavenging potential of these derivatives was found to be significantly influenced by the presence of electron-donating substituents on the aromatic rings of their structures. nih.govresearchgate.net

For example, the dendrodoine (B1201844) analogue, (4-amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole), has shown concentration-dependent antioxidant ability. bohrium.com It effectively inhibits the formation of ABTS radicals, reduces the ferric complex, and provides significant protection against hydroxyl radical-induced deoxyribose degradation. bohrium.com Mechanistic studies using pulse radiolysis have revealed that this analogue scavenges peroxyl radicals with a high bimolecular rate constant. bohrium.com The initial radical formed on the nitrogen center is transformed into a more stable sulfur-centered radical, contributing to its scavenging efficiency. bohrium.com

The table below presents the radical scavenging activity for a series of 2-amino-5-methylthiazole (B129938) derivatives.

| Radical Scavenged | Derivative Class | Activity (IC50 in µg/mL) | Reference |

|---|---|---|---|

| Hydroxyl Radical (•OH) | 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives | 18.3 - 45.2 | researchgate.net |

| Superoxide Radical (O₂⁻) | 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives | 17.2 - 48.6 | nih.gov |

| Nitric Oxide (NO) | 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives | Moderate to good scavenging activity | researchgate.net |

Modulation of Cellular Processes and Pathways

Beyond direct enzyme inhibition and radical scavenging, 2-aminothiazole analogues can modulate complex cellular signaling pathways that are often dysregulated in cancer. The ability of these compounds to influence multiple cellular networks is a key aspect of their biological activity. nih.gov

The inhibition of protein kinases such as PI3K, CDKs, and VEGFR-2 by these compounds has cascading effects on downstream signaling. nih.gov The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. By inhibiting PI3K, 2-aminobenzothiazole analogues can effectively shut down these pro-survival signals, leading to apoptosis in cancer cells. nih.gov

Similarly, the inhibition of CDKs disrupts the normal progression of the cell cycle, leading to cell cycle arrest and preventing cancer cells from dividing. nih.gov The modulation of these pathways can also affect processes like cell migration. For example, derivatives of 2-amino, 5-nitrothiazole have been shown to inhibit the migratory capacity of MDA-MB-231 breast cancer cells, a crucial step in metastasis. cttjournal.com

Furthermore, some derivatives can target multiple proteins within a signaling cascade. Molecular docking studies have demonstrated that active aminothiazole compounds can exhibit significant binding affinity with several protein targets, suggesting a multi-targeted approach that could be beneficial in overcoming drug resistance. nih.gov

Exploration of Radiosensitization Mechanisms

Radiosensitization is a therapeutic strategy aimed at increasing the susceptibility of tumor cells to ionizing radiation. Certain 2-aminothiazole derivatives have been investigated for this property. The mechanism of radiosensitization often involves compounds that can mimic oxygen in their ability to "fix" radiation-induced damage in the DNA of hypoxic (low-oxygen) tumor cells, which are notoriously resistant to radiation therapy. nih.gov

One study evaluated 2-amino-5-nitrothiazole (B118965) as a hypoxic cell radiosensitizer. nih.gov Nitroaromatic compounds are electron-affinic and can interact with the free radicals formed in DNA by radiation, making the damage permanent and leading to cell death. The research tested the compound's ability to selectively sensitize hypoxic cells, both in vitro and in vivo, to the lethal effects of ionizing radiation. nih.gov

Conversely, some derivatives have shown radioprotective effects. The compound 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole was found to be an effective radioprotector against radiation-induced damage in the liver of mice, a property that may be linked to its antioxidant and radical-scavenging capabilities. mdpi.com This dual potential for both radiosensitizing and radioprotective effects, depending on the specific analogue and biological context, highlights the chemical versatility of the 2-aminothiazole scaffold.

Emerging Applications and Future Research Directions

Role of 2-Amino-5-pentylthiazole as a Versatile Synthetic Intermediate

The 2-aminothiazole (B372263) core is a privileged structure that serves as a starting point for the synthesis of a vast array of more complex molecules. The primary amino group of this compound is nucleophilic and can readily undergo various chemical transformations. This reactivity allows for the construction of diverse molecular libraries. nih.govderpharmachemica.com

Key reactions involving the 2-amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amide derivatives. This is a common strategy to create hybrid molecules or modify the compound's properties. nih.gov

Schiff Base Formation: Condensation with aldehydes and ketones to yield imines (Schiff bases), which are important intermediates for the synthesis of other heterocyclic systems and bioactive molecules. nih.gov

Diazotization: The amino group can be converted into a diazonium salt, which is a highly versatile intermediate. nih.govmdpi.com This salt can then be used in coupling reactions, particularly for the synthesis of azo dyes. nih.govnih.gov

Cyclization Reactions: The aminothiazole moiety can be incorporated into larger, fused heterocyclic systems through cyclization reactions with appropriate bifunctional reagents. nih.gov

The pentyl group at the 5-position primarily influences the molecule's lipophilicity and solubility, which can be advantageous in certain applications, without fundamentally altering the core reactivity of the aminothiazole system. The versatility of these reactions makes this compound a valuable intermediate for creating new compounds in materials science and medicinal chemistry.

Table 1: Key Synthetic Transformations of the 2-Aminothiazole Scaffold

Exploration in Materials Science

The unique electronic and structural properties of the 2-aminothiazole nucleus make it a promising candidate for the development of advanced materials.

Dye-sensitized solar cells (DSSCs) are a promising alternative to traditional silicon-based solar cells, and the molecular design of the organic dye (sensitizer) is crucial for their performance. academiaromana-is.rorsc.org Organic dyes in DSSCs typically feature a Donor-π bridge-Acceptor (D-π-A) structure. The 2-aminothiazole moiety, being electron-rich, can be incorporated into these dyes as part of the electron-donating unit or the π-conjugated bridge.

While specific studies on this compound in DSSCs are not prevalent, related heterocyclic structures like phenothiazine (B1677639) have been used to create highly efficient sensitizers. researchgate.netnih.gov The design principle involves connecting the electron-donating aminothiazole core through a π-system to an electron-accepting group (like cyanoacrylic acid), which anchors the dye to the titanium dioxide (TiO₂) semiconductor surface. The pentyl group can help to suppress molecular aggregation on the semiconductor surface, which is beneficial for cell efficiency.

The 2-aminothiazole structure is a valuable monomer for creating functional polymers. Through oxidative polymerization, 2-aminothiazole can form poly(2-aminothiazole) (PAT), a conducting polymer with potential applications in electronics and sensors. mdpi.comresearchgate.net The presence of sulfur and nitrogen atoms in the polymer backbone provides excellent metal-ion chelation properties, making it useful for environmental remediation to adsorb heavy metal ions. mdpi.com The 5-pentyl substituent on the thiazole (B1198619) ring would likely enhance the solubility of the resulting polymer in organic solvents, facilitating its processing and characterization.

Furthermore, as a primary aromatic amine, this compound is an excellent precursor for dye synthesis. The diazotization of the amino group followed by coupling with electron-rich aromatic compounds (such as phenols or anilines) is a classic method for producing azo dyes. nih.govresearchgate.netresearchgate.net Azo dyes derived from heterocyclic amines like 2-aminothiazoles are known for their bright colors and good dyeing properties, particularly for synthetic fibers. ekb.eg

Development of Novel Chemical Probes and Tools

The nitrogen atoms of the thiazole ring and the exocyclic amino group in this compound are effective coordination sites for metal ions. This allows for the synthesis of a variety of transition metal complexes. nih.gov Such complexes have garnered significant interest for their potential as chemical probes to study biological macromolecules like DNA. ias.ac.in

Metal complexes of related benzothiazole (B30560) derivatives have been shown to bind to DNA through non-covalent interactions, such as intercalation (where the complex inserts itself between the base pairs of the DNA) or groove binding. ias.ac.inresearchgate.net These interactions can be studied using techniques like electronic absorption spectroscopy, fluorescence spectroscopy, and viscosity measurements. ias.ac.in Furthermore, some of these metal complexes can induce DNA cleavage, an activity that is crucial for the development of artificial nucleases and potential therapeutic agents. researchgate.net The design of metal complexes with this compound as a ligand could lead to new tools for molecular biology and diagnostics.

Hybrid Molecule Design and Synthesis for Enhanced Bioactivity

A modern strategy in drug discovery is the creation of "hybrid molecules," where two or more distinct pharmacophores (bioactive units) are covalently linked into a single entity. This approach aims to achieve improved affinity, dual-target activity, or a modified pharmacological profile. mdpi.com The 2-aminothiazole scaffold is a popular component in such designs due to its established broad-spectrum biological activity, including antimicrobial and anticancer effects. nih.govnih.gov

This compound can serve as a versatile scaffold for creating hybrid molecules. For instance, its amino group can be acylated with a carboxylic acid-containing drug, such as a non-steroidal anti-inflammatory drug (NSAID), to create a hybrid compound with potential dual anti-inflammatory and other therapeutic activities. Similarly, it can be combined with moieties known to target specific enzymes or receptors to create highly targeted therapeutic agents. mdpi.commdpi.com This modular approach allows for the systematic exploration of chemical space to develop novel compounds with enhanced bioactivity.

Table 2: Mentioned Compounds

Computational-Driven Discovery of New this compound Analogues

The discovery and development of novel therapeutic agents based on the this compound scaffold are increasingly benefiting from the application of computational chemistry and molecular modeling techniques. These in silico approaches offer a rational and accelerated pathway for the identification and optimization of new analogues with enhanced biological activities and improved pharmacokinetic profiles. By leveraging computational tools, researchers can screen vast virtual libraries of compounds, predict their binding affinities for specific biological targets, and elucidate the structural determinants of their activity, thereby prioritizing the synthesis and experimental testing of the most promising candidates.

A variety of computational strategies are being employed in the exploration of the chemical space around the this compound core. Quantitative Structure-Activity Relationship (QSAR) modeling, for instance, is a powerful tool for correlating the structural features of a series of compounds with their biological activities. rsc.orgnih.gov By developing statistically robust QSAR models, it is possible to predict the activity of novel, unsynthesized this compound derivatives and to identify the key molecular descriptors that govern their therapeutic potential.

Molecular docking simulations represent another cornerstone of the computational-driven discovery process. researchgate.netmdpi.com These simulations predict the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is invaluable for the rational design of new analogues with improved affinity and selectivity. For example, docking studies can guide the introduction of new functional groups onto the this compound scaffold to optimize its interactions with the active site of a target enzyme or receptor.

Molecular dynamics (MD) simulations offer a more dynamic and sophisticated approach to understanding the behavior of this compound analogues at the molecular level. By simulating the movements of atoms over time, MD can provide insights into the conformational changes that occur upon ligand binding, the stability of the ligand-protein complex, and the role of solvent molecules in the binding process. This level of detail can be crucial for the fine-tuning of lead compounds and for the prediction of their pharmacokinetic properties.

The integration of these computational methods into a cohesive workflow can significantly streamline the drug discovery process. For example, a typical workflow might begin with the virtual screening of a large compound library using molecular docking, followed by the prioritization of a smaller subset of hits for more rigorous evaluation using MD simulations and binding free energy calculations. The most promising candidates identified through this process can then be synthesized and subjected to experimental validation, leading to a more efficient and cost-effective discovery of new this compound-based therapeutic agents.

Table 1: Hypothetical Application of Computational Tools in the Discovery of this compound Analogues

| Computational Method | Application in Drug Discovery | Potential Outcome for this compound Analogues |

| Virtual Screening | High-throughput screening of large compound libraries against a specific biological target. | Identification of novel this compound derivatives with potential therapeutic activity. |

| Molecular Docking | Prediction of the binding mode and affinity of a ligand to a target protein. | Elucidation of the key interactions between this compound analogues and their target, guiding the design of more potent compounds. |

| QSAR Modeling | Correlation of the structural features of a series of compounds with their biological activity. | Prediction of the activity of unsynthesized this compound analogues and identification of the key structural determinants of their activity. |

| Molecular Dynamics | Simulation of the dynamic behavior of a ligand-protein complex over time. | Assessment of the stability of the complex and understanding of the conformational changes that occur upon binding. |

Integration of this compound in Multi-Targeted Ligand Design

The paradigm of "one drug, one target" has been increasingly challenged by the complexity of multifactorial diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. This has led to a growing interest in the development of multi-targeted ligands, or "polypharmacology," which are single chemical entities designed to modulate multiple biological targets simultaneously. rsc.orgnih.gov The this compound scaffold, with its versatile chemical nature and proven biological activity, represents an attractive framework for the design of such multi-targeted agents.

One strategy for the design of multi-targeted this compound derivatives involves the fusion of this scaffold with other known pharmacophores. For example, by linking the this compound moiety to a fragment known to inhibit a different but related target, it is possible to create a dual-action inhibitor. This approach has been successfully applied to the development of dual inhibitors of kinases and other enzymes involved in cancer progression.

Another approach is to design molecules that can modulate the activity of two or more unrelated targets that are both implicated in the pathophysiology of a particular disease. For instance, in the context of Alzheimer's disease, a multi-targeted ligand could be designed to inhibit both acetylcholinesterase and beta-secretase, two key enzymes involved in the production of amyloid-beta plaques. nih.gov The this compound scaffold could serve as a central building block in the construction of such a molecule, with appropriate functionalization to ensure affinity for both targets.

The development of multi-targeted ligands based on the this compound scaffold requires a deep understanding of the structure-activity relationships for each of the intended targets. Computational tools, such as molecular docking and pharmacophore modeling, can play a crucial role in the design and optimization of these molecules. By identifying the key structural features required for binding to each target, it is possible to design hybrid molecules that retain affinity for all of them.

The integration of the this compound scaffold into multi-targeted ligand design represents a promising strategy for the development of novel therapeutics for complex diseases. By leveraging the principles of polypharmacology and the versatility of this chemical scaffold, it may be possible to create a new generation of drugs with enhanced efficacy and a reduced risk of adverse effects.

Table 2: Examples of Multi-Targeted Drug Design Strategies Involving Aminothiazole Scaffolds

| Therapeutic Area | Targeted Biological Pathways/Molecules | Design Strategy |

| Cancer | Bcr-Abl and Histone Deacetylase (HDAC) | Design of dual inhibitors by combining pharmacophores for both targets within a single molecule. rsc.org |

| Alzheimer's Disease | Cholinesterases and Beta-secretase 1 (BACE1) | Development of multi-target-directed ligands that can simultaneously inhibit both enzymes. nih.gov |

| Inflammation | Cyclooxygenase (COX) and Phosphodiesterase (PDE) | Synthesis of hybrid molecules with inhibitory activity against both COX and PDE enzymes. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.